Zirconium(4+) propan-2-olate
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Overview
Description
Zirconium(4+) propan-2-olate, also known as zirconium(IV) isopropoxide, is a chemical compound with the formula Zr(OCH(CH3)2)4. It is a zirconium complex with four isopropoxide ligands. This compound is commonly used as a precursor for the synthesis of zirconium dioxide (ZrO2) and other zirconium-containing materials. It is a white, moisture-sensitive powder that is soluble in organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium(4+) propan-2-olate can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with isopropyl alcohol (propan-2-ol) under controlled alkaline conditions. The reaction typically involves the following steps:
- Dissolution of zirconium tetrachloride in isopropyl alcohol.
- Addition of a base, such as sodium hydroxide, to the solution to facilitate the formation of this compound.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zirconium(4+) propan-2-olate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide (ZrO2) and isopropyl alcohol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Complexation: Forms complexes with other ligands, such as aminoalcohols.
Common Reagents and Conditions:
Hydrolysis: Water, ambient temperature.
Alcoholysis: Different alcohols, ambient temperature.
Complexation: Aminoalcohols, hexane as solvent.
Major Products:
Hydrolysis: Zirconium dioxide (ZrO2), isopropyl alcohol.
Alcoholysis: Mixed alkoxides.
Complexation: Zirconium-aminoalcohol complexes.
Scientific Research Applications
Zirconium(4+) propan-2-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium dioxide (ZrO2) and other zirconium-containing materials.
Industry: Utilized in the production of coatings, catalysts, and ceramics.
Mechanism of Action
The mechanism of action of zirconium(4+) propan-2-olate involves its ability to act as a precursor for the formation of zirconium dioxide (ZrO2). Upon hydrolysis, this compound undergoes a reaction with water to form zirconium dioxide and isopropyl alcohol. The zirconium dioxide formed can then participate in various catalytic and material science applications. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the zirconium-containing material being synthesized .
Comparison with Similar Compounds
Zirconium(4+) propan-2-olate can be compared with other similar compounds, such as:
Zirconium(IV) butoxide: Similar in structure but with butoxide ligands instead of isopropoxide.
Zirconium(IV) ethoxide: Contains ethoxide ligands and is used as a precursor for zirconium dioxide and other zirconium-containing materials.
Titanium(IV) isopropoxide: Similar in structure but with titanium instead of zirconium.
Uniqueness: this compound is unique due to its specific reactivity and solubility properties, making it particularly suitable for the synthesis of zirconium dioxide and hybrid zirconium-containing polymers. Its ability to form stable complexes with various ligands also adds to its versatility in scientific research and industrial applications .
Properties
CAS No. |
2171-98-4 |
---|---|
Molecular Formula |
C3H8OZr |
Molecular Weight |
151.32 g/mol |
IUPAC Name |
propan-2-ol;zirconium |
InChI |
InChI=1S/C3H8O.Zr/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
ZJJWXAUNWSORPB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4] |
Canonical SMILES |
CC(C)O.[Zr] |
2171-98-4 | |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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